![molecular formula C20H22ClN3O3S B12456813 N-{[3-(butanoylamino)phenyl]carbamothioyl}-3-chloro-4-ethoxybenzamide](/img/structure/B12456813.png)
N-{[3-(butanoylamino)phenyl]carbamothioyl}-3-chloro-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-({[(3-CHLORO-4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, an ethoxy group, and a butanamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-({[(3-CHLORO-4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BUTANAMIDE typically involves multiple steps:
Formation of the 3-chloro-4-ethoxyphenyl group:
Formamido group attachment: The formamido group is introduced via a formylation reaction, where a formyl group is added to the phenyl ring.
Methanethioyl group addition:
Coupling with butanamide: The final step involves coupling the intermediate compound with butanamide through an amide bond formation reaction.
Industrial Production Methods
Industrial production of N-[3-({[(3-CHLORO-4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BUTANAMIDE may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-({[(3-CHLORO-4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines, alcohols.
Substitution products: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-[3-({[(3-CHLORO-4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BUTANAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[3-({[(3-CHLORO-4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways, metabolic pathways, or gene expression to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-({[(3-CHLORO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BUTANAMIDE
- N-[3-({[(3-CHLORO-4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]PENTANAMIDE
Uniqueness
N-[3-({[(3-CHLORO-4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets compared to similar compounds.
Propiedades
Fórmula molecular |
C20H22ClN3O3S |
|---|---|
Peso molecular |
419.9 g/mol |
Nombre IUPAC |
N-[[3-(butanoylamino)phenyl]carbamothioyl]-3-chloro-4-ethoxybenzamide |
InChI |
InChI=1S/C20H22ClN3O3S/c1-3-6-18(25)22-14-7-5-8-15(12-14)23-20(28)24-19(26)13-9-10-17(27-4-2)16(21)11-13/h5,7-12H,3-4,6H2,1-2H3,(H,22,25)(H2,23,24,26,28) |
Clave InChI |
WHQXSZXMYCMECV-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


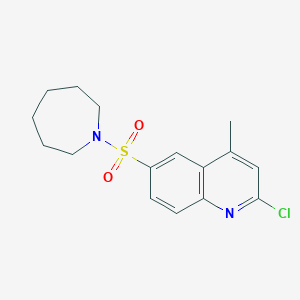
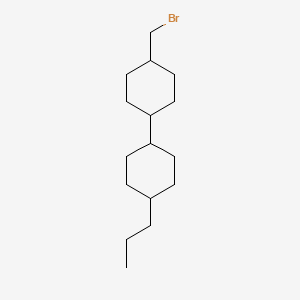
![1-cyclohexyl-N-[(E)-(2-methoxyphenyl)methylidene]-1H-benzimidazol-5-amine](/img/structure/B12456750.png)
![2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B12456756.png)
![N'~1~,N'~5~-bis[(3-chloro-1-benzothiophen-2-yl)carbonyl]pentanedihydrazide](/img/structure/B12456760.png)
![N-ethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12456771.png)
![N-(3-chlorophenyl)-N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]acetamide](/img/structure/B12456777.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12456779.png)
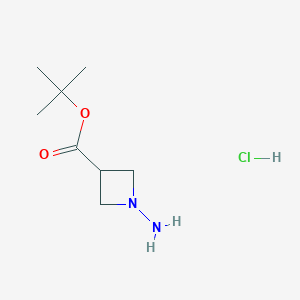
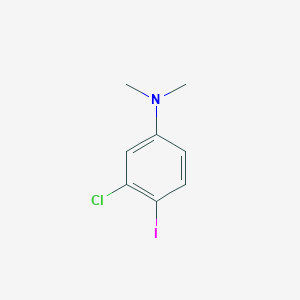
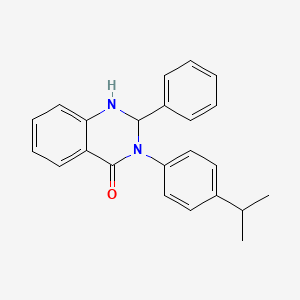
![2-[(4,5-Diphenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl piperidine-1-carbodithioate](/img/structure/B12456805.png)

![8-[7-(3-Chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12456818.png)
